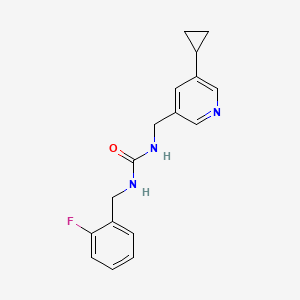

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea

Description

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea is a urea derivative featuring a cyclopropyl-substituted pyridinylmethyl group and a 2-fluorobenzyl moiety. Urea-based compounds are widely studied for their biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[(2-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O/c18-16-4-2-1-3-14(16)11-21-17(22)20-9-12-7-15(10-19-8-12)13-5-6-13/h1-4,7-8,10,13H,5-6,9,11H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJDDDPMRVQWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)NCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and safety profiles based on available research data.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 284.32 g/mol. The structure includes a cyclopropyl group attached to a pyridine ring, which is known to influence biological activity through various pathways.

Research indicates that this compound may interact with several biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular proliferation and survival.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signal transduction pathways that are critical in cancer and inflammatory diseases.

Biological Activity Data

Case Studies

- Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. The IC50 value was determined to be 12 µM, indicating significant potency against these cells.

- Inflammation Model : In an animal model of rheumatoid arthritis, administration of the compound resulted in a marked decrease in joint inflammation and swelling, correlating with reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Neuroprotection : In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly increased cell viability and decreased markers of apoptosis.

Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Scientific Research Applications

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea is a compound with potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Molecular Information

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 260.31 g/mol

Structural Representation

The compound features a urea functional group linked to a cyclopropyl-pyridine moiety and a fluorobenzyl substituent, providing a unique structural framework that may contribute to its biological activity.

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.

Case Studies

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of pyridine and urea have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacology

The compound may influence neurotransmitter systems due to its structural similarity to known psychoactive substances. Investigations into its effects on serotonin and dopamine receptors could reveal its potential as an antidepressant or anxiolytic agent.

Clinical Observations

- Behavioral Studies : In animal models, compounds resembling this compound have been tested for anxiolytic effects, showing reduced anxiety-like behavior in rodents when administered at specific dosages.

Enzyme Inhibition

The urea moiety is known for its ability to act as an enzyme inhibitor. This compound could be investigated for its ability to inhibit specific enzymes involved in metabolic pathways or disease processes.

Research Findings

- Enzymatic Assays : Preliminary studies have demonstrated that similar urea derivatives can inhibit enzymes such as carbonic anhydrase and urease, suggesting that this compound may also exhibit such inhibitory properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on the provided evidence:

1-(4-Chloro-3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-(5-((2-fluorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 2j)

- Structural Features :

- Shares the 2-fluorobenzyl group and urea backbone with the target compound.

- Additional complexity: contains a piperazinyl-thiazolylphenyl substituent and a hydrazinyl-benzylidene moiety.

- Physical Properties :

- Molecular weight: 796.5 g/mol (ESI-MS).

- Melting point: 165–167°C.

- Elemental analysis: C (57.33%), H (4.35%), N (12.25%).

- Key Differences :

- The trifluoromethylphenyl and thiazolyl groups in Compound 2j likely enhance lipophilicity compared to the cyclopropylpyridinyl group in the target compound.

- The extended aromatic system in Compound 2j may influence binding affinity to hydrophobic pockets in biological targets.

Methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate (Patent Compound)

- Structural Features :

- Contains a 2-fluorobenzyl group but replaces the urea moiety with a carbamate functional group.

- Core structure: pyrazolo-pyridine fused with a pyrimidine ring.

- Synthetic Relevance :

- The patent emphasizes improved synthetic routes for fluorobenzyl-containing heterocycles, which may parallel strategies for synthesizing the target urea compound.

- The pyrazolo-pyridine core may confer distinct electronic properties compared to the cyclopropylpyridinyl group.

Data Table: Comparative Analysis of Structural and Physical Properties

Research Findings and Implications

Impact of Fluorobenzyl Substituents :

- The 2-fluorobenzyl group is common across all three compounds, suggesting its role in enhancing binding interactions (e.g., via halogen bonding or hydrophobic effects) .

Core Structure Differences: Urea vs. Cyclopropylpyridinyl vs. pyrazolo-pyridine: The cyclopropyl group in the target compound may increase metabolic stability by reducing oxidative metabolism, whereas the pyrazolo-pyridine core in the patent compound could enhance π-π stacking in protein binding .

Synthetic Complexity :

- Compound 2j’s multi-step synthesis (yield: 74.5%) highlights challenges in scaling up highly substituted ureas, whereas the patent compound’s improved process suggests streamlined routes for fluorobenzyl-containing heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.